molecular formula C9H11ClN2O3S B13634720 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

Cat. No.: B13634720
M. Wt: 262.71 g/mol
InChI Key: ICVCGPWZXOIDJT-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of a chloro group, dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide typically involves the reaction of 4-chlorobenzoic acid with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison: 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide is unique due to the position of the chloro and sulfamoyl groups on the benzamide core. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can influence the compound’s reactivity and interaction with biological targets, making it more effective in certain applications .

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-2-sulfamoylbenzamide

InChI

InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

ICVCGPWZXOIDJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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